molecular formula C8H13NO3 B8537742 N-(2-Methylpropanoyl)-3-oxobutanamide CAS No. 38367-30-5

N-(2-Methylpropanoyl)-3-oxobutanamide

Cat. No. B8537742
Key on ui cas rn: 38367-30-5
M. Wt: 171.19 g/mol
InChI Key: JADSNUSFUQOSQS-UHFFFAOYSA-N
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Patent
US04018771

Procedure details

A 250 ml, three-necked, round bottom flask, was equipped with a condenser, drying tube, mechanical stirrer, gas inlet tube, thermometer and heating mantle. Toluene (100 ml) was introduced and hydrogen chloride gas was bubbled through the solvent until the solution was saturated. Isobutyramide (8.70 g, 0.10 mole) was added and the mixture was heated to 92°. Diketene (8.40 g, 0.10 mole) was added over a 6 minute period and after heating for 15 minutes, a 38.7% yield of N-acetoacetylisobutyramide was obtained.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH2:7]=[C:8]1[O:12][C:10](=[O:11])[CH2:9]1>>[C:10]([NH:6][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])(=[O:11])[CH2:9][C:8]([CH3:7])=[O:12]

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
C(C(C)C)(=O)N
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml, three-necked, round bottom flask, was equipped with a condenser
CUSTOM
Type
CUSTOM
Details
drying tube, mechanical stirrer, gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and heating mantle
ADDITION
Type
ADDITION
Details
Toluene (100 ml) was introduced
CUSTOM
Type
CUSTOM
Details
hydrogen chloride gas was bubbled through the solvent until the solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 92°
TEMPERATURE
Type
TEMPERATURE
Details
after heating for 15 minutes
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)NC(C(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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